N-(3-methylbutyl)cyclopentanamine
Overview
Description
N-(3-methylbutyl)cyclopentanamine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystal Structure
N-(3-methylbutyl)cyclopentanamine and related compounds have been the subject of research in the context of synthesis and structural analysis. One study focused on the synthesis of a similar compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, detailing its crystal structure and noting its antifungal activity against various pathogens (Xue Si, 2009).
Pharmacological Metabolism
Although not directly about this compound, research on the metabolism of structurally similar compounds by cytochrome P450 (P450) isozymes provides insights into how similar compounds might be metabolized. One study identified cytochrome P450 2B6 as the primary catalyst for forming active metabolites of sibutramine, a compound structurally related to this compound (S. Bae et al., 2008).
Imaging and Tracer Studies
The compound has potential applications in positron emission tomography (PET) imaging for assessing bioavailability in vivo. A study synthesized a derivative of this compound for PET imaging of NMDA receptors. The study concluded that the derivative enters the brain and binds to NR2B subunit-containing NMDAr, although high sigma-1 receptor binding may limit its application as a PET probe (J. Christiaans et al., 2014).
Chemical Analysis and Toxicology
Further applications of related compounds include chemical analysis and toxicological assessment. For instance, one study focused on the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, providing insights into its electron impact and electrospray ionization mass spectra, which may have parallels in studying this compound (P. Kavanagh et al., 2013).
Flavor Compound Biosynthesis
This compound and its derivatives have been studied in the context of flavor compound biosynthesis in food products. Studies have examined the formation of certain amines during the thermal processing of cocoa and other foods, shedding light on potential pathways and applications for related compounds in flavor enhancement (M. Granvogl et al., 2006).
Properties
IUPAC Name |
N-(3-methylbutyl)cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)7-8-11-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLGLBAXIMDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70392-00-6 | |
Record name | N-(3-methylbutyl)cyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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